Pentadecanoic acid monoglyceride

Descripción

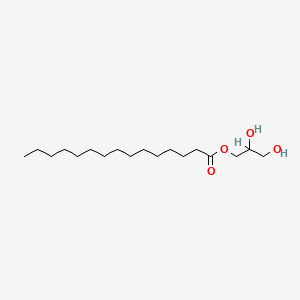

2,3-Dihydroxypropyl pentadecanoate is a glycerol ester composed of a pentadecanoic acid (C15 straight-chain fatty acid) moiety esterified to a 2,3-dihydroxypropyl (glycerol) backbone. It has been isolated from the roots of Maclura tricuspidata (柘木) using ethanol extraction and chromatographic techniques, marking its first reported occurrence in the Maclura genus . The compound’s structure is characterized by a saturated C15 acyl chain, contributing to its hydrophobic properties, while the glycerol backbone retains two hydroxyl groups, enabling partial polarity. Its CAS registry number is 62927-08-6, and it is commercially available at 95% purity .

Propiedades

IUPAC Name |

2,3-dihydroxypropyl pentadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H36O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-18(21)22-16-17(20)15-19/h17,19-20H,2-16H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSKPZDMBULYMDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCC(=O)OCC(CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H36O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40276702 | |

| Record name | 2,3-Dihydroxypropyl pentadecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40276702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62927-08-6, 104140-07-0, 122636-37-7 | |

| Record name | Glyceryl 1-pentadecanoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062927086 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glyceryl monopentadecanoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104140070 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3-Dihydroxypropyl pentadecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40276702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GLYCERYL 1-PENTADECANOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M4CN6355OW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

2,3-Dihydroxypropyl pentadecanoate can be synthesized through esterification reactions. One common method involves the reaction of pentadecanoic acid with 2,3-dihydroxypropyl alcohol in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .

Industrial Production Methods

In industrial settings, the production of 2,3-dihydroxypropyl pentadecanoate may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of immobilized enzymes as biocatalysts is also explored to achieve more environmentally friendly and efficient synthesis .

Análisis De Reacciones Químicas

Types of Reactions

2,3-Dihydroxypropyl pentadecanoate undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.

Reduction: The ester group can be reduced to form alcohols.

Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of pentadecanoic acid derivatives.

Reduction: Formation of 2,3-dihydroxypropyl alcohol derivatives.

Substitution: Formation of halogenated esters.

Aplicaciones Científicas De Investigación

Reaction Characteristics

The compound can undergo various chemical reactions:

- Oxidation : Hydroxyl groups can be oxidized to form carbonyl compounds.

- Reduction : The ester group can be reduced to form alcohols.

- Substitution : Hydroxyl groups can participate in substitution reactions to form ethers or esters.

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Oxidation | Hydroxyl oxidation to carbonyls | Potassium permanganate, Chromium trioxide |

| Reduction | Ester reduction to alcohols | Lithium aluminum hydride, Sodium borohydride |

| Substitution | Formation of ethers or esters | Acid chlorides, Anhydrides |

Chemistry

In the field of chemistry, 2,3-dihydroxypropyl pentadecanoate serves as a model compound for studying esterification and hydrolysis reactions. Its unique structure allows researchers to investigate the kinetics and mechanisms of these fundamental chemical processes.

Biology

Biologically, this compound has been explored for its role in lipid metabolism. It has shown potential as a bioactive compound in various biological assays, particularly in studies related to membrane dynamics and cellular signaling pathways. Its integration into lipid bilayers can influence membrane fluidity and function .

Medicine

Research indicates that 2,3-dihydroxypropyl pentadecanoate may possess therapeutic properties:

- Anti-inflammatory Activity : The compound has demonstrated potential in modulating inflammatory pathways.

- Antimicrobial Effects : Studies have shown significant inhibitory effects against pathogens such as Escherichia coli and Pseudomonas aeruginosa, with growth inhibition observed at concentrations as low as 10 µg/mL.

- Cytotoxicity : Preliminary findings suggest that it may inhibit growth in certain cancer cell lines, indicating potential anticancer activity.

Industry

In industrial applications, this compound is utilized in the formulation of cosmetics due to its emollient properties. Additionally, it serves as an intermediate in the synthesis of other chemical compounds and is used in lubricants .

Antimicrobial Activity Case Study

A notable study evaluated the antimicrobial properties of 2,3-dihydroxypropyl pentadecanoate against common bacterial strains. The results indicated effective growth inhibition at minimal concentrations, suggesting its potential utility as a natural preservative or antimicrobial agent in food and cosmetic formulations.

Lipid Metabolism Research

Another study focused on the compound's role in lipid metabolism. Researchers investigated how 2,3-dihydroxypropyl pentadecanoate affects enzyme activity related to lipid breakdown and synthesis. The findings revealed that it could modulate key enzymes involved in these metabolic pathways.

Mecanismo De Acción

The mechanism by which 2,3-dihydroxypropyl pentadecanoate exerts its effects involves interactions with various molecular targets. The hydroxyl groups can form hydrogen bonds with enzymes and receptors, influencing their activity. The long aliphatic chain allows the compound to integrate into lipid bilayers, affecting membrane fluidity and function .

Comparación Con Compuestos Similares

2,3-Dihydroxypropyl Heptadecoate (C17)

Isolated from Urtica triangularis (三角叶荨麻根), this analog features a C17 saturated acyl chain.

2,3-Dihydroxypropyl Hexadecanoate (C16)

Found in Cirsium henryi (鄂西大蓟根) and Castanea mollissima (板栗种仁), this C16 ester has intermediate properties between the C15 and C17 variants. Its isolation from multiple plant families suggests broader ecological distribution .

Branched-Chain Variant: 2,3-Dihydroxypropyl 14-Methylpentadecanoate

This compound introduces a methyl branch at the 14th carbon of the pentadecanoic acid chain. The branching reduces crystallinity and may enhance membrane permeability compared to linear analogs. It has a molecular formula of C19H38O4 and a CAS number of 104700-85-8 .

Structural and Functional Implications

- Solubility : Longer acyl chains (e.g., C17) decrease water solubility, while branching (e.g., 14-methyl) may improve miscibility in organic solvents.

- For example, branched chains are often associated with antimicrobial activity in lipid-like compounds.

Data Tables

Table 1. Comparative Analysis of 2,3-Dihydroxypropyl Esters

| Compound Name | Source Organism | Acyl Chain | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Distinction |

|---|---|---|---|---|---|---|

| 2,3-Dihydroxypropyl pentadecanoate | Maclura tricuspidata | C15 (linear) | C18H36O4* | 280.48 (calculated) | 62927-08-6 | Baseline for comparison |

| 2,3-Dihydroxypropyl heptadecoate | Urtica triangularis | C17 (linear) | C20H40O4* | 344.53 (calculated) | Not reported | Longest chain variant |

| 2,3-Dihydroxypropyl hexadecanoate | Cirsium henryi | C16 (linear) | C19H38O4* | 330.50 (calculated) | Not reported | Intermediate chain length |

| 2,3-Dihydroxypropyl 14-methylpentadecanoate | Unspecified | C15 (branched) | C19H38O4 | 330.50 | 104700-85-8 | Methyl branching |

*Note: Molecular formulas for C15, C16, and C17 variants are inferred from IUPAC naming conventions. Discrepancies exist between calculated values and reported data (e.g., lists C19H38O4 for a C15 branched ester, suggesting possible nomenclature inconsistencies).

Actividad Biológica

2,3-Dihydroxypropyl pentadecanoate, a fatty acid ester, has garnered attention in scientific research for its potential biological activities. This compound is characterized by its unique structure, which includes a long-chain fatty acid (pentadecanoic acid) linked to a glycerol derivative. Its biological activity is primarily attributed to its interactions with cellular membranes and enzymes, influencing various metabolic processes.

2,3-Dihydroxypropyl pentadecanoate is synthesized through the esterification of pentadecanoic acid with 2,3-dihydroxypropyl alcohol. It exhibits several chemical properties that contribute to its biological function:

- Molecular Formula : C_{17}H_{34}O_{4}

- Molecular Weight : 302.45 g/mol

- Structure : The compound contains hydroxyl groups that can participate in chemical reactions such as oxidation and substitution.

The biological activity of 2,3-dihydroxypropyl pentadecanoate is thought to arise from its ability to integrate into lipid bilayers of cell membranes, thereby affecting membrane fluidity and function. It may also inhibit specific enzymes involved in lipid metabolism, which can lead to various physiological effects including anti-inflammatory and antimicrobial activities .

Antimicrobial Activity

Research has indicated that 2,3-dihydroxypropyl pentadecanoate exhibits significant antimicrobial properties. In a study assessing its antibacterial activity against various strains such as Staphylococcus aureus and Escherichia coli, the compound demonstrated notable inhibition effects . The results are summarized in Table 1.

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 12 |

| Escherichia coli | 15 |

| Pseudomonas aeruginosa | 10 |

| Salmonella typhimurium | 14 |

| Shigella flexneri | 11 |

Anti-Inflammatory Effects

In vitro studies have shown that 2,3-dihydroxypropyl pentadecanoate can reduce inflammation markers in cell cultures. It has been observed to decrease the production of pro-inflammatory cytokines, suggesting its potential as an anti-inflammatory agent .

Cytotoxicity Against Cancer Cells

Preliminary studies indicate that this compound may possess cytotoxic effects against certain cancer cell lines. For instance, it has been tested against MCF7 breast cancer cells, showing an IC50 value of approximately 34 μg/mL . This suggests that it may interfere with cancer cell proliferation.

Study on Lipid Metabolism

A recent study investigated the role of 2,3-dihydroxypropyl pentadecanoate in lipid metabolism using Saccharomyces pombe (yeast) as a model organism. The results showed that the compound inhibited growth in wild-type cells and mutants lacking specific ergosterol biosynthetic genes, highlighting its potential impact on lipid biosynthesis pathways .

Formulation in Cosmetic Applications

The compound has also been explored for its use in cosmetic formulations due to its emollient properties and skin compatibility. Its ability to enhance skin hydration and barrier function makes it a valuable ingredient in skincare products.

Q & A

Q. What methodologies are recommended for the structural elucidation of 2,3-Dihydroxypropyl pentadecanoate?

- Methodological Answer : Structural characterization should combine nuclear magnetic resonance (NMR) spectroscopy and optical rotation analysis. For example, compound identification via H and C NMR data (matching literature values for glycerol esters) and comparison of specific optical rotations with reference standards are critical. In studies, 2,3-Dihydroxypropyl pentadecanoate (CHO) was confirmed using these techniques after isolation from Clonostachys rogersoniana . Purity assessment via HPLC or mass spectrometry is advised to exclude co-eluting contaminants.

Q. How can researchers isolate 2,3-Dihydroxypropyl pentadecanoate from natural sources?

- Methodological Answer : The compound has been isolated from fungal sources, such as Clonostachys rogersoniana, using solvent extraction and chromatographic purification. Key steps include:

Fermentation of fungal biomass on rice medium.

Ethyl acetate extraction of metabolites.

Fractionation via silica gel column chromatography with gradient elution (e.g., hexane/ethyl acetate).

Final purification using preparative TLC or HPLC .

Note: Solvent selection (e.g., dichloromethane, methanol) should align with the compound’s solubility profile.

Q. What are the established protocols for evaluating the antimicrobial activity of 2,3-Dihydroxypropyl pentadecanoate?

- Methodological Answer : Follow the Clinical and Laboratory Standards Institute (CLSI) M07-A9 guidelines. This involves:

Preparing bacterial inoculums (e.g., Staphylococcus aureus, Escherichia coli) at CFU/mL.

Testing compound dilutions in 96-well plates using broth microdilution.

Incubating at 37°C for 18–24 hours.

Determining minimum inhibitory concentrations (MICs) via optical density measurements .

Include positive (e.g., ciprofloxacin) and negative (solvent) controls to validate results.

Advanced Research Questions

Q. How can researchers optimize synthetic routes for 2,3-Dihydroxypropyl pentadecanoate, given the lack of direct synthesis reports?

- Methodological Answer : While no direct synthesis is documented, analogous methods for glycerol esters (e.g., microwave-assisted solvent-free esterification) could be adapted. For example:

React pentadecanoic acid with glycidol or glycerol carbonate under microwave irradiation (200–400 W).

Monitor reaction progress via FTIR (disappearance of –OH and –COOH peaks).

Purify using solvent recrystallization or flash chromatography .

Challenges include regioselectivity (targeting 2,3-positions) and avoiding acyl migration. Computational modeling (e.g., DFT) may guide catalyst/solvent selection.

Q. What experimental considerations are critical when assessing discrepancies in bioactivity data between synthetic and natural 2,3-Dihydroxypropyl esters?

- Methodological Answer : Contradictions may arise from stereochemical differences or impurities. To address this:

Compare NMR/optical data of synthetic vs. natural isolates to confirm structural consistency.

Quantify trace impurities (e.g., fatty acid byproducts) via GC-MS.

Use cell-based assays (e.g., 3T3-L1 adipocytes) to test bioactivity in controlled matrices .

Note: Natural extracts may contain synergists (e.g., clonostachydiol) that enhance activity, necessitating comparative bioassay-guided fractionation .

Q. How should researchers design studies to investigate the interaction of 2,3-Dihydroxypropyl pentadecanoate with biological membranes?

- Methodological Answer : Employ biophysical techniques such as:

Liposome encapsulation : Monitor compound integration using fluorescence anisotropy or calorimetry.

Surface plasmon resonance (SPR) : Quantify binding kinetics to lipid bilayers.

Molecular dynamics simulations : Predict membrane permeability and orientation .

Ensure lipid composition (e.g., phosphatidylcholine/cholesterol ratios) mimics target membranes (e.g., bacterial vs. mammalian).

Data Analysis and Contradiction Resolution

Q. What statistical approaches are recommended for analyzing antimicrobial activity data with high variability?

- Methodological Answer : Use multivariate analysis (e.g., ANOVA with post-hoc Tukey tests) to account for batch-to-batch variability in natural isolates. For synthetic batches, apply principal component analysis (PCA) to correlate purity metrics (HPLC peak area) with bioactivity . Report confidence intervals for MIC values and validate with replicate experiments ().

Q. How can researchers validate the pharmacological potential of 2,3-Dihydroxypropyl pentadecanoate despite limited mechanistic data?

- Methodological Answer : Adopt a multi-omics approach:

Transcriptomics : Identify differentially expressed genes in treated vs. untreated microbial/cancer cells.

Metabolomics : Profile changes in lipid metabolism (e.g., via LC-MS).

Network pharmacology : Predict target pathways (e.g., fatty acid synthase inhibition) using tools like STITCH or KEGG .

Prioritize in vivo models (e.g., murine infection assays) to bridge in vitro findings.

Tables for Key Data

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | CHO | |

| Natural Source | Clonostachys rogersoniana | |

| Antimicrobial Test Protocol | CLSI M07-A9 | |

| Solubility | Dichloromethane, Methanol |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.